N-(5-((2-Chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
Description
N-(5-((2-Chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine core. Key structural features include:
- Arylidene substituent: A (2-chlorophenyl)methylene group at position 5 of the thiazolidinone ring, contributing electron-withdrawing effects and steric bulk.
- Stereochemistry: The (Z)-configuration of the exocyclic double bond between the thiazolidinone and arylidene groups is critical for spatial orientation and biological interactions .
The molecular formula is C₁₆H₁₀ClN₃O₂S₂, with a molecular weight of ~375.88 g/mol.
Properties
CAS No. |
68710-98-5 |
|---|---|
Molecular Formula |
C16H10ClN3O2S2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-4-2-1-3-11(12)9-13-15(22)20(16(23)24-13)19-14(21)10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9- |
InChI Key |
AVFLOVMDYULDKZ-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by cyclization and subsequent reaction with pyridine-4-carboxylic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thiazolidinone derivatives, emphasizing substituent variations and physicochemical properties:
Key Structural and Functional Differences:
Hydrogen-Bonding Groups: The 3-hydroxyphenyl analog (CID 1385877) introduces a polar hydroxyl group, enhancing water solubility but reducing membrane permeability compared to the chloro-substituted target compound .
Stereochemical Considerations :
- The (Z)-configuration in the target compound and nitrophenyl analog optimizes planar alignment for π-π stacking in enzyme active sites, while the (E)-configuration in the 3-hydroxyphenyl analog may disrupt such interactions .
Collision Cross Section (CCS) :
- The nitrophenyl analog (CID 5900484) has a predicted CCS of 179.4 Ų for [M+H]⁺, suggesting a compact conformation compared to bulkier analogs like ’s compound (MW 531.05) .
Biological Activity
N-(5-((2-Chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies to elucidate its pharmacological significance.
Structural Characteristics
The compound features a thiazolidinone core , which is known for various biological activities, and incorporates a chlorophenyl substituent along with a pyridinecarboxamide moiety . This unique structural arrangement enhances its versatility as a potential drug candidate.
| Component | Description |
|---|---|
| Thiazolidinone Core | Central framework associated with multiple biological activities |
| Chlorophenyl Group | Contributes to the compound's lipophilicity and interaction with biological targets |
| Pyridinecarboxamide Moiety | Enhances binding affinity to specific receptors |
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound shows significant antibacterial properties against various Gram-positive bacteria, including multidrug-resistant strains. Studies indicate minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL, highlighting its potency against clinical isolates .
- Anticancer Properties : Several derivatives of thiazolidinones, including this compound, have demonstrated moderate to strong antiproliferative effects in cancer cell lines. For instance, cell cycle analysis and apoptosis assays reveal that certain derivatives induce cytotoxicity in human leukemia cell lines . The electron-donating groups on the thiazolidinone framework play a crucial role in enhancing anticancer activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in various biochemical pathways. Enzyme inhibition assays have shown potential against acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
While the exact mechanisms of action remain under investigation, several hypotheses have emerged:
- Cell Signaling Modulation : The compound may modulate cell signaling pathways that are critical for cell survival and proliferation.
- Interaction with Biological Targets : Binding affinity studies indicate that this compound interacts with specific receptors or enzymes, influencing their activity and downstream effects.
Study 1: Antibacterial Evaluation
In vitro antibacterial evaluations demonstrated that the compound exhibited significant activity against strains like Staphylococcus aureus and Bacillus subtilis. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .
Study 2: Anticancer Activity
A series of thiazolidinone derivatives were synthesized and tested for antiproliferative effects on K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. Results indicated that compounds with specific substitutions showed enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design .
Q & A
Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) addressed?
- Methodology : Standardize assay protocols (e.g., cell lines, incubation times). For instance, discrepancies in antiviral activity may arise from differences in viral strains or assay sensitivity. Meta-analysis of multiple datasets and orthogonal assays (e.g., SPR, enzymatic inhibition) reconcile inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
